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Compound of Interest

Compound Name:
2-Methyl-1,3-diphenylpropane-1,3-

dione

Cat. No.: B8804372

Get Quote

A Technical Guide for Diphenylcyclopropenone
(DPCP) Analysis
Executive Summary
In pharmaceutical development, the molecular formula C16H14O2 represents a critical

chemical space containing distinct isomers with vastly different pharmacological profiles. While

this formula encompasses compounds like 4'-methoxychalcone (an antiproliferative agent), this

guide focuses on Diphenylcyclopropenone (DPCP), a potent topical immunotherapeutic used in

the treatment of alopecia areata and resistant warts.[1][2]

Precise characterization of DPCP requires a rigorous distinction between Average Molar Mass

(for stoichiometric synthesis) and Monoisotopic Mass (for high-resolution mass spectrometry

identification). This guide provides a self-validating framework for calculating these values and

applying them to impurity profiling, specifically addressing the photodegradation of DPCP.
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Before calculation, the researcher must establish structural identity. C16H14O2 is not a single

entity; it is a stoichiometric ratio.

Compound Class CAS RN
Therapeutic
Relevance

Diphenylcyclopropeno

ne (DPCP)
Cyclopropenone 886-38-4

Topical

immunotherapy

(Alopecia Areata).[2]

4'-Methoxychalcone Chalcone 24148-77-4

Investigational (Anti-

inflammatory,

Anticancer).

Benzyl Cinnamate Ester 103-41-3

Excipient

(Fragrance/Flavor),

Fixative.

Technical Note: DPCP is unique due to its highly strained cyclopropenone ring. Upon

protonation in Mass Spectrometry (ESI+), it forms a stable, aromatic cyclopropenium cation (

electron system), a property that distinguishes it from its isomers.

Theoretical Calculation Framework
To ensure reproducibility across global laboratories, calculations must use IUPAC Commission

on Isotopic Abundances and Atomic Weights (CIAAW) standards.

2.1 Standard Atomic Weights (Average Molar Mass)
Used for: Weighing reagents, calculating yield, and formulation dosing.

The standard atomic weight (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

) reflects the terrestrial isotope distribution.

Carbon (
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):

[3]

Hydrogen (

):

[3]

Oxygen (

):

[3]

Element
Count (

)

Atomic Weight (

) [ g/mol ]
Subtotal [ g/mol ]

Carbon 16 12.011 192.176

Hydrogen 14 1.008 14.112

Oxygen 2 15.999 31.998

Total 238.286

Protocol Check: For high-precision GMP synthesis, use the specific atomic weights provided on

the Certificate of Analysis (CoA) of your starting materials, as isotopic variance in reagents

(e.g., deuterated solvents or specific mineral sources) can shift this value slightly.

2.2 Monoisotopic Mass (HRMS)
Used for: Compound identification, impurity detection, and LC-MS validation.

This calculation uses the mass of the primary isotope (

,

,
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) rather than the average.

:

(defined standard)[3]

:

:

High-Resolution Mass Spectrometry (HRMS) Workflow
In drug development, verifying the identity of DPCP requires distinguishing it from degradation

products. DPCP is light-sensitive and degrades into Diphenylacetylene (C14H10) and CO.

3.1 Ionization Logic (ESI+)
DPCP contains a carbonyl group on a strained ring. In Electrospray Ionization (positive mode),

it readily accepts a proton (

).

Observed Species:

Theoretical m/z:

Why this matters: The protonated DPCP ion is stabilized by aromaticity.[2] The cyclopropenone

ring has 2

electrons; adding a proton to the oxygen allows the ring to assume a cationic

aromatic character (following Hückel's

rule where

). This makes ESI+ highly sensitive for DPCP.

3.2 Experimental Workflow Diagram
The following diagram outlines the logical flow for validating C16H14O2 using LC-MS, including

the critical check for photodegradation.
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Unknown Sample
(C16H14O2 Candidate)

Dissolution
(Acetonitrile/Water)

ESI+ Ionization
(Formation of [M+H]+)

 Direct Infusion or LC 

Q-TOF / Orbitrap
Mass Analyzer

m/z = 239.1062?

Fragment: 178.078?
(Diphenylacetylene)

 Yes (Precursor Match) 

ISOMER:
Likely Chalcone

 No (Mass Mismatch) 

CONFIRMED:
Diphenylcyclopropenone

 Absent/Trace 

DEGRADED:
Photolysis Product

 High Abundance 

Click to download full resolution via product page

Caption: Logical workflow for HRMS validation of DPCP, distinguishing active drug from

photodegradation products.
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Isotopic Abundance & Fine Structure
For C16H14O2, the "M+1" peak (contribution from

) is a vital purity checkpoint. If the M+1 peak is significantly higher than calculated, it suggests
co-eluting impurities or isobaric interference.

Calculation of M+1 Abundance:

Probability of

.

Number of Carbons (

) = 16.

Approximate abundance relative to Monoisotopic peak (

):

Interpretation: In the mass spectrum, you should see the base peak at 239.1062 (100%

intensity) and a secondary isotope peak at 240.1095 with approximately 17% intensity.

Practical Application: Stability Testing Protocol
Objective: Quantify the photodegradation of DPCP (C16H14O2) to Diphenylacetylene

(C14H10).

Reagents:

DPCP Reference Standard (>98% purity).

Solvent: Acetone or Ethanol (Spectroscopic grade).

Light Source: UVA (320–400 nm) for stress testing.

Methodology:

Preparation: Prepare a 10 mM stock solution of DPCP in Ethanol.
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Stress: Aliquot into two quartz cuvettes. Wrap one in foil (Dark Control). Expose the other to

UVA light for 4 hours.

Analysis: Inject both samples into HPLC-UV (254 nm) or LC-MS.

Validation Criteria:

Dark Control: Single peak at

(DPCP). Mass: 239.1062 (

).

Exposed Sample: Appearance of new peak at distinct

. Mass: 178.0782 (Diphenylacetylene,

).

Stoichiometry Check: The loss of C16H14O2 must correlate molar-to-molar with the

formation of C14H10 (accounting for CO loss).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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